Dibanzyloxy Fosfocreatinine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

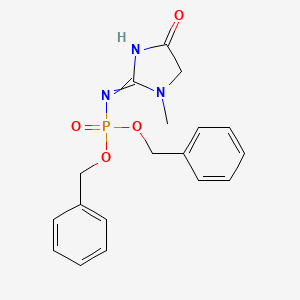

2-Bis(phenylmethoxy)phosphorylimino-1-methylimidazolidin-4-one, also known as 2-Bis(phenylmethoxy)phosphorylimino-1-methylimidazolidin-4-one, is a useful research compound. Its molecular formula is C18H20N3O4P and its molecular weight is 373.3 g/mol. The purity is usually > 95%.

BenchChem offers high-quality 2-Bis(phenylmethoxy)phosphorylimino-1-methylimidazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bis(phenylmethoxy)phosphorylimino-1-methylimidazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche oncologique

Dibanzyloxy Fosfocreatinine: a été identifiée comme un composé puissant dans l'étude de diverses malignités {svg_1}. Sa structure moléculaire lui permet d'interagir avec certaines voies métaboliques souvent modifiées dans les cellules cancéreuses. Les chercheurs utilisent ce composé pour comprendre les changements biochimiques qui surviennent dans le développement tumoral et pour identifier des cibles potentielles pour de nouvelles thérapies contre le cancer.

Études sur les maladies neurodégénératives

Ce composé est également utilisé dans la recherche sur les maladies neurodégénératives {svg_2}. Sa capacité à franchir la barrière hémato-encéphalique en fait un outil précieux pour étudier la chimie du cerveau et la progression de maladies telles que la maladie d'Alzheimer et la maladie de Parkinson. Il aide à cartographier les voies neuronales affectées dans ces conditions.

Développement de médicaments

Dans le cadre des processus de découverte de médicaments, This compound sert de précurseur ou d'intermédiaire dans la synthèse de molécules plus complexes {svg_3}. Ses propriétés chimiques sont exploitées pour créer de nouveaux composés pharmacologiquement actifs qui pourraient conduire au développement de nouveaux médicaments.

Imagerie moléculaire

En imagerie moléculaire, en particulier en tomographie par émission de positons (TEP), des composés comme This compound peuvent être marqués avec des isotopes radioactifs pour tracer des voies biologiques {svg_4}. Cette application est cruciale pour le diagnostic non invasif et le suivi de l'efficacité des interventions thérapeutiques.

Études d'inhibition enzymatique

Les chercheurs utilisent ce composé pour étudier l'inhibition enzymatique, qui est un aspect essentiel de la compréhension des voies métaboliques et du mécanisme d'action de divers médicaments {svg_5}. En observant comment This compound interagit avec des enzymes spécifiques, les scientifiques peuvent concevoir des inhibiteurs qui régulent l'activité enzymatique dans les conditions pathologiques.

Découverte de biomarqueurs

This compound: est impliquée dans l'identification et la validation de biomarqueurs pour diverses maladies {svg_6}. Ses caractéristiques structurelles lui permettent de se lier sélectivement à certaines protéines ou acides nucléiques, ce qui peut être indicatif d'un état pathologique particulier, contribuant ainsi au diagnostic précoce et à la planification du traitement.

Activité Biologique

2-Bis(phenylmethoxy)phosphorylimino-1-methylimidazolidin-4-one (BPMI) is an organic compound that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

- Molecular Formula : C18H20N3O4P

- Molecular Weight : 373.3 g/mol

- CAS Number : 19208-69-6

BPMI's structure features a phosphorylimino group, which is pivotal for its potential biological interactions. The compound's ability to act as a Brønsted acid catalyst has been noted, indicating its role in facilitating various chemical reactions by donating protons to substrates.

Biological Activity Overview

Research into BPMI's biological activity is still emerging. Preliminary studies suggest several areas of interest:

Case Study 1: Catalytic Properties

A study demonstrated BPMI's effectiveness as a catalyst in the synthesis of various organic compounds. The reaction conditions were optimized for yield and purity, highlighting BPMI's utility in synthetic chemistry.

Case Study 2: Biological Interactions

Research exploring the interactions of BPMI with biological targets is limited but suggests potential effects on enzyme activity due to its phosphorylimino group. Further studies are necessary to elucidate these interactions fully.

Data Table: Summary of Biological Activities

While the exact mechanism of action for BPMI remains unclear, its structural characteristics suggest that it may interact with biological macromolecules through hydrogen bonding and electrostatic interactions. The phosphorylimino moiety may play a crucial role in these interactions, similar to other phosphorous-containing compounds that have been studied for their biological effects.

Propriétés

Numéro CAS |

19208-69-6 |

|---|---|

Formule moléculaire |

C18H20N3O4P |

Poids moléculaire |

373.3 g/mol |

Nom IUPAC |

(2Z)-2-bis(phenylmethoxy)phosphorylimino-1-methylimidazolidin-4-one |

InChI |

InChI=1S/C18H20N3O4P/c1-21-12-17(22)19-18(21)20-26(23,24-13-15-8-4-2-5-9-15)25-14-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3,(H,19,20,22,23) |

Clé InChI |

FFEFFWWQHCAWCF-UHFFFAOYSA-N |

SMILES |

CN1CC(=O)NC1=NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

SMILES isomérique |

CN\1CC(=O)N/C1=N/P(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

SMILES canonique |

CN1CC(=O)NC1=NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

Dibanzyloxy Phosphatecreatinine; Creatininephosphoric acid dibenzyl ester |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.